molecular formula C20H20N4O3S B3019227 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione CAS No. 883819-05-4

7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Cat. No. B3019227
CAS RN: 883819-05-4
M. Wt: 396.47
InChI Key: FSRQTCRHOITCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione, also known as MRS2500, is a selective and potent antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor plays an important role in various physiological and pathological processes, including platelet aggregation, vascular tone, and inflammation.

Mechanism of Action

7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor. It binds to the P2Y1 receptor and prevents the binding of extracellular nucleotides, such as ATP and ADP, to the receptor. This prevents the activation of the receptor and downstream signaling pathways, which leads to the inhibition of platelet aggregation, vasoconstriction, and inflammation.
Biochemical and Physiological Effects:
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. For example, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione inhibits platelet aggregation and thrombus formation by blocking the P2Y1 receptor. 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione also inhibits vasoconstriction and reduces blood pressure by blocking the P2Y1 receptor. In addition, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione reduces inflammation and immune response by blocking the P2Y1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione in lab experiments is its high selectivity and potency for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors or signaling pathways. However, one limitation of using 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione. One direction is to investigate the role of the P2Y1 receptor in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective antagonists of the P2Y1 receptor for use in clinical settings. Finally, further research is needed to better understand the mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione and the P2Y1 receptor.

Synthesis Methods

7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-8-naphthalen-1-ylmethylthiophene with 2-methoxyethylamine to form 2-(2-methoxyethyl)-8-naphthalen-1-ylmethylthiophene. The second step involves the reaction of 2-(2-methoxyethyl)-8-naphthalen-1-ylmethylthiophene with 3-methylxanthine to form 7-(2-methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione (7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione).

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been widely used in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. For example, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been used to investigate the role of the P2Y1 receptor in platelet aggregation and thrombosis. 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has also been used to study the role of the P2Y1 receptor in vascular tone and blood pressure regulation. In addition, 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been used to investigate the role of the P2Y1 receptor in inflammation and immune response.

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-23-17-16(18(25)22-19(23)26)24(10-11-27-2)20(21-17)28-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRQTCRHOITCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

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